Sodium 1-heptanesulfonate monohydrate

Catalog No.
S742856
CAS No.
207300-90-1
M.F
C7H17NaO4S
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1-heptanesulfonate monohydrate

CAS Number

207300-90-1

Product Name

Sodium 1-heptanesulfonate monohydrate

IUPAC Name

sodium;heptane-1-sulfonate;hydrate

Molecular Formula

C7H17NaO4S

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C7H16O3S.Na.H2O/c1-2-3-4-5-6-7-11(8,9)10;;/h2-7H2,1H3,(H,8,9,10);;1H2/q;+1;/p-1

InChI Key

XWZCREJRXRKIRQ-UHFFFAOYSA-M

SMILES

CCCCCCCS(=O)(=O)[O-].O.[Na+]

Canonical SMILES

CCCCCCCS(=O)(=O)[O-].O.[Na+]

Ion-Pairing Reagent in High-Performance Liquid Chromatography (HPLC):

Sodium 1-heptanesulfonate monohydrate is primarily utilized in scientific research as an ion-pairing reagent in high-performance liquid chromatography (HPLC) [, ]. This technique separates and analyzes various components in a mixture based on their interactions with a stationary phase.

In HPLC, charged molecules (ions) can exhibit undesirable interactions with the stationary phase, leading to peak broadening and ultimately affecting the separation efficiency. Sodium 1-heptanesulfonate monohydrate, being an ionic compound itself, can interact with these charged molecules and alter their charge properties. This allows them to interact more favorably with the stationary phase, resulting in sharper peaks and improved chromatographic resolution [].

This specific application is particularly valuable for separating and analyzing peptides and proteins due to their inherent charged nature [].

Sodium 1-heptanesulfonate monohydrate is a chemical compound with the molecular formula C7H17NaO4SC_7H_{17}NaO_4S and a molecular weight of approximately 220.26 g/mol. It appears as white crystals or powder and has a melting point of around 300 °C. This compound is primarily used as an ion-pairing reagent in high-performance liquid chromatography (HPLC), particularly in the analysis of proteins and peptides, enhancing the separation efficiency of these biomolecules by improving their retention time during chromatographic processes .

  • Safety Concerns: While extensive data on its toxicity is not readily available, sodium 1-heptanesulfonate should be handled with standard laboratory precautions, including wearing gloves, safety glasses, and working in a fume hood [].
Typical of sulfonates. It can undergo hydrolysis, where it reacts with water to regenerate 1-heptanesulfonic acid and sodium hydroxide. Additionally, it can participate in nucleophilic substitution reactions due to the presence of the sulfonate group, making it useful in organic synthesis. The compound is also known to form complexes with metal ions, which can be beneficial in various analytical applications .

The biological activity of sodium 1-heptanesulfonate monohydrate primarily relates to its role as an ion-pairing agent in biochemical assays. While it is not inherently toxic, it can cause skin and eye irritation upon contact, indicating that safety precautions are necessary when handling this compound . Its ability to enhance the solubility and stability of biomolecules makes it valuable in studies involving protein interactions and enzyme activity.

Sodium 1-heptanesulfonate monohydrate can be synthesized through several methods:

  • Neutralization Reaction: This method involves the neutralization of 1-heptanesulfonic acid with sodium hydroxide or sodium carbonate. The reaction produces sodium 1-heptanesulfonate, which can be crystallized from the solution to obtain the monohydrate form.
  • Sulfonation: Another method involves the sulfonation of heptane using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield sodium 1-heptanesulfonate.
  • Evaporation: The monohydrate form can be obtained by evaporating water from an aqueous solution of sodium 1-heptanesulfonate under controlled conditions .

Sodium 1-heptanesulfonate monohydrate has several important applications:

  • Chromatography: It is widely used as an ion-pairing reagent in HPLC for the separation and analysis of proteins, peptides, and other biomolecules.
  • Biochemical Research: The compound aids in studying protein interactions and enzyme kinetics by improving solubility and stability.
  • Industrial Uses: It may find applications in detergents or surfactants due to its properties as a sulfonate salt .

Interaction studies involving sodium 1-heptanesulfonate monohydrate often focus on its role in enhancing the retention time of biomolecules during chromatography. Research indicates that this compound forms stable ion pairs with various analytes, facilitating their separation based on charge and hydrophobicity. Such studies are crucial for optimizing chromatographic conditions for different biological samples .

Several compounds share similarities with sodium 1-heptanesulfonate monohydrate, particularly regarding their structure and applications as ion-pairing reagents:

Compound NameMolecular FormulaUnique Features
Sodium dodecyl sulfateC12H25NaO4SC_{12}H_{25}NaO_4SWidely used as a surfactant and detergent
Sodium octanesulfonateC8H17NaO3SC_8H_{17}NaO_3SSimilar applications in chromatography but shorter chain
Sodium hexanesulfonateC6H13NaO3SC_6H_{13}NaO_3SShorter carbon chain than sodium 1-heptanesulfonate

Uniqueness: Sodium 1-heptanesulfonate monohydrate's unique seven-carbon chain length provides specific hydrophobic properties that make it particularly effective for certain HPLC applications compared to its shorter or longer-chain counterparts. This specificity allows for tailored interactions with various proteins and peptides, enhancing analytical performance .

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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